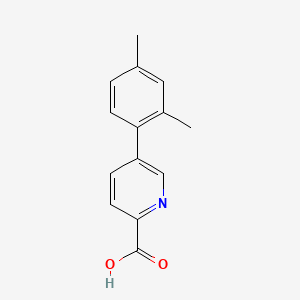

5-(2,4-Dimethylphenyl)picolinic acid

Description

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGLKUXHZFHPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680751 | |

| Record name | 5-(2,4-Dimethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226037-84-8 | |

| Record name | 5-(2,4-Dimethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethylphenyl)picolinic acid typically involves the reaction of 2,4-dimethylbenzyl chloride with picolinic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

5-(2,4-Dimethylphenyl)picolinic acid has shown potential as a pharmacological agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets.

- Antimicrobial Activity : Research indicates that derivatives of picolinic acid exhibit antifungal properties. For instance, the compound has been explored in the development of fungicides, demonstrating efficacy against various fungal strains .

- Neuroprotective Effects : Picolinic acid and its derivatives have been implicated in neuroprotective roles, particularly in the context of neurodegenerative diseases. They may enhance zinc absorption in the brain, which is crucial for neuronal health .

Coordination Chemistry

The ability of this compound to act as a bidentate ligand makes it valuable in coordination chemistry.

- Metal Complexes : This compound can form stable complexes with transition metals such as mercury and copper. For example, studies have shown that mercury(II) complexes with picolinate ligands exhibit distinct coordination geometries and thermal stability .

| Metal Complex | Ligand Type | Coordination Geometry | Stability |

|---|---|---|---|

| Mercury(II) | Picolinate | Square pyramidal | High |

| Copper(II) | Picolinate | Octahedral | Moderate |

Catalysis

This compound can also serve as a catalyst or catalyst precursor in organic reactions.

- Catalytic Applications : The compound has been utilized in various catalytic processes due to its ability to stabilize reaction intermediates. Its derivatives have been shown to facilitate reactions such as the Mitsunobu reaction and carbonyl transformations .

Material Science

In material science, this compound is being investigated for its potential use in creating novel materials.

- Molecular Devices : The unique structural properties allow it to be incorporated into molecular devices and sensors. Its ability to form stable complexes can be exploited in the design of sensor materials that detect metal ions or other analytes .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various picolinic acid derivatives against Candida species. The results indicated that this compound exhibited significant antifungal properties compared to standard antifungal agents.

Case Study 2: Coordination Complex Stability

Research on mercury(II) complexes involving this compound revealed that these complexes maintained stability under varying temperature conditions, making them suitable candidates for further applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)picolinic acid is not well-documented. based on the general properties of picolinic acid derivatives, it is likely to interact with biological targets such as enzymes or receptors. The compound may exert its effects by binding to specific molecular targets, altering their function, and modulating biochemical pathways .

Comparison with Similar Compounds

Methyl-Substituted Analogs

Halogen-Substituted Analogs

Functionalized Phenyl Derivatives

- 5-(4-Cyanophenyl)picolinic acid (16g): A cyano group at the para position. LRMS [M+H]⁺ 225.1 m/z, with reduced solubility due to the polar nitrile group .

- 5-(4-Carboxyphenyl)picolinic acid (CAS: 1261898-79-6): A carboxylic acid substituent introduces additional acidity (pKa ~2.5) and hydrogen-bonding capacity .

Physicochemical Properties and Analytical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | HPLC-tR (min) | Purity | LRMS [M+H]⁺ (m/z) |

|---|---|---|---|---|---|

| 5-(2,4-Dimethylphenyl)picolinic acid | C₁₄H₁₃NO₂ | 227.26 | - | >97% | - |

| 5-(o-Tolyl)picolinic acid (16j) | C₁₃H₁₁NO₂ | 214.1 | 3.544 | >95% | 214.1 |

| 5-(p-Tolyl)picolinic acid (16L) | C₁₃H₁₁NO₂ | 214.1 | 3.724 | >95% | 214.1 |

| 5-(4-Fluorophenyl)picolinic acid | C₁₂H₈FNO₂ | 217.20 | - | - | - |

| 5-(4-Trifluoromethylphenyl)picolinic acid | C₁₃H₈F₃NO₂ | 267.21 | - | - | - |

Key Observations :

- The target compound’s higher molecular weight (227.26 vs. 214.1 for mono-methyl analogs) correlates with increased hydrophobicity.

- Halogenated derivatives (e.g., fluorine, trifluoromethyl) exhibit distinct electronic profiles, impacting solubility and reactivity .

Biological Activity

5-(2,4-Dimethylphenyl)picolinic acid is a compound derived from picolinic acid, characterized by the substitution of a 2,4-dimethylphenyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula . Its primary mechanism of action involves binding to Zinc Finger Proteins (ZFPs) . This interaction disrupts the normal function of ZFPs, which play critical roles in various cellular processes including gene expression and signal transduction. The binding alters their structural configuration, leading to downstream effects that can influence cellular behavior and response to stimuli.

Immunomodulatory Effects

Picolinic acid influences immune responses by enhancing macrophage activity. It has been reported to increase the expression of interferon-gamma (IFN-γ) dependent nitric oxide synthase (NOS) genes and macrophage inflammatory proteins (MIP) in vitro . Given the structural similarities, it is plausible that this compound may exhibit similar immunomodulatory effects.

Case Studies and Experimental Data

- Macrophage Activation : In vitro studies have demonstrated that high concentrations of picolinic acid can significantly enhance macrophage function. For instance:

- Antiviral Activity : Picolinic acid has shown antiviral effects at concentrations ranging from 1000 to 3000 μM against various viruses . While direct studies on this compound are lacking, these findings suggest a potential for similar activity.

- Antimicrobial Effects : Picolinic acid exhibits antimicrobial properties against Mycobacterium avium complex (MAC), enhancing the efficacy of antibiotics like clarithromycin and rifampin at concentrations between 2500–20000 μM .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Biological Activity | Mechanism |

|---|---|---|---|

| Picolinic Acid | Antiviral, Antimicrobial | ZFP Binding | |

| This compound | Potentially Antiviral/Antimicrobial | ZFP Binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.